N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide
Description
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a carboxamide group
Properties
Molecular Formula |
C23H27N3O6 |
|---|---|
Molecular Weight |
441.484 |
Appearance |
Solid powder |
Synonyms |
LASSBio-881; LASSBio 881; LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Condensation Reaction: The final step involves the condensation of the 3,5-ditert-butyl-4-hydroxybenzaldehyde with the amine derivative of the benzodioxole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: shares similarities with other compounds containing benzodioxole rings and nitro groups, such as:
Uniqueness
- Structural Uniqueness : The combination of the benzodioxole ring, nitro group, and carboxamide group in a single molecule is unique.
- Functional Uniqueness : The compound’s potential antioxidant, anti-inflammatory, and anticancer activities make it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
